molecular formula C16H15NaO2 B611843 Xenbucin sodium CAS No. 10265-80-2

Xenbucin sodium

Cat. No. B611843
CAS RN: 10265-80-2
M. Wt: 262.2838
InChI Key: OLGONLPBKFPQNS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Xenbucin sodium is a biochemical.

Scientific Research Applications

Synthesis Techniques

  • Suzuki Reaction for Synthesis : Xenbucin was synthesized using a Pd/C catalyzed Suzuki coupling in water, demonstrating a novel method for its production (Kuuloja et al., 2008).

Medical Applications

  • Amyotrophic Lateral Sclerosis (ALS) Treatment : Sodium phenylbutyrate-taurursodiol, a compound related to Xenbucin, showed potential in slowing functional decline in ALS patients (Paganoni et al., 2020).
  • Urea Cycle Disorders : Sodium phenylbutyrate is used to create alternative pathways for nitrogen excretion in urea cycle disorders (Scaglia, 2010).
  • Treatment of Malignant Gliomas : Sodium phenylbutyrate has shown potential in treating malignant gliomas, as evidenced by a case of a patient with recurrent, multicentric malignant glioma achieving durable remission (Baker et al., 2004).

Pharmacological Research

  • Binding to Serum Albumin : The binding of sodium 4-phenylbutyrate to albumin from different species, including humans, has been explored to understand its pharmacokinetics (Yamasaki et al., 2017).

Potential in Treating Other Disorders

  • Cerebral Ischemic Injury : Sodium 4-phenylbutyrate was found to have neuroprotective effects in cerebral ischemic injury by inhibiting endoplasmic reticulum (ER) stress-mediated apoptosis and inflammation (Qi et al., 2004).
  • Hematological Malignancies : Phenylbutyrate has been applied as a differentiation therapy in hematological malignancies (Li Yuan-fang, 2006).
  • Colorectal Cancer : Sodium butyrate demonstrated anticancer effects on colon cancer CaCO2 cell lines (Forouzesh & Talebi, 2018).

Risk Management and Pharmacokinetics

  • Risk Management in ALS Treatments : Regulatory approval processes and considerations for Sodium Phenylbutyrate in ALS treatment have been discussed (Cudkowicz & Shefner, 2022).
  • Pharmacokinetics Influenced by Gender and Food : The pharmacokinetics of Sodium Oxybate, a compound related to Xenbucin, was not significantly affected by gender but was altered by food intake (Borgen et al., 2003).

properties

CAS RN

10265-80-2

Product Name

Xenbucin sodium

Molecular Formula

C16H15NaO2

Molecular Weight

262.2838

IUPAC Name

(1,1'-Biphenyl)-4-acetic acid, alpha-ethyl-, sodium salt (1:1)

InChI

InChI=1S/C16H16O2.Na/c1-2-15(16(17)18)14-10-8-13(9-11-14)12-6-4-3-5-7-12;/h3-11,15H,2H2,1H3,(H,17,18);/q;+1/p-1

InChI Key

OLGONLPBKFPQNS-UHFFFAOYSA-M

SMILES

O=C([O-])C(CC)C1=CC=C(C2=CC=CC=C2)C=C1.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Xenbucin sodium;  Lyosol.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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